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Compound of Interest

2-(4-
Compound Name:
Methylbenzylidene)malononitrile

Cat. No.: B052347

Spectroscopic Analysis of 2-(4-

Methylbenzylidene)malononitrile: A Technical
Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-(4-Methylbenzylidene)malononitrile, a valuable compound in chemical research and drug
development. This document is intended for researchers, scientists, and professionals in the
field of drug development, offering a detailed examination of its tH NMR, 13C NMR, and FT-IR
spectral characteristics.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(4-
Methylbenzylidene)malononitrile, facilitating easy comparison and reference. The data is
presented for different solvents as reported in the literature.

'H NMR (Proton Nuclear Magnetic Resonance) Data
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Chemical Coupling

Shift (3) Multiplicity Constant Integration Assignment  Solvent
ppm (J) Hz

8.46 S 1H =CH DMSO-ds

7.86 d 8.2 2H Ar-H DMSO-ds
7.43 d 8.1 2H Ar-H DMSO-ds
241 S 3H -CHs DMSO-de

7.81 d 8.25 2H Ar-H CDClIs
7.71 S 1H =CH CDCls

7.33 d 8.15 2H Ar-H CDCls
2.45 S 3H -CHs CDCls

Table 1: 1H NMR spectroscopic data for 2-(4-Methylbenzylidene)malononitrile in DMSO-de

and CDCLs.[1][2]

3C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

© 2025 BenchChem. All rights reserved.

2/6

Tech Support


https://www.benchchem.com/product/b052347?utm_src=pdf-body
https://www.rsc.org/suppdata/c8/nj/c8nj01934g/c8nj01934g1.pdf
https://rasayanjournal.co.in/admin/php/upload/4078_pdf.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (6) ppm Assignment Solvent
161.95 C=C(CN)2 DMSO-ds
146.37 Ar-C-CHs DMSO-ds
131.39 Ar-C DMSO-de
130.84 Ar-CH DMSO-de
129.44 Ar-CH DMSO-de
115.09 CN DMSO-ds
114.12 CN DMSO-ds
80.58 =CH DMSO-de
22.16 -CHs DMSO-de
159.74 C=C(CN)2 CDCls
146.38 Ar-C-CHs CDCls
130.92 Ar-C CDCls
130.39 Ar-CH CDClIs
128.49 Ar-CH CDCls
114.01 CN CDCls
112.85 CN CDClIs
81.30 =CH CDCls
22.02 -CHs CDCls

Table 2: 13C NMR spectroscopic data for 2-(4-Methylbenzylidene)malononitrile in DMSO-ds
and CDCls.[1][2]

FT-IR (Fourier-Transform Infrared) Spectroscopy Data
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Wavenumber (cm~?) Assignment

3034, 3024 Ar-H stretching

2962, 2925 C-H stretching (methyl)

2223, 2216 C=N stretching (nitrile)

1590, 1577 C=C stretching (alkene and aromatic)
1554, 1509 Aromatic C=C skeletal vibration
1453, 1410 C-H bending

811 Para-disubstituted benzene ring

Table 3: FT-IR absorption bands for 2-(4-Methylbenzylidene)malononitrile.[2][3]

Experimental Protocols

The spectroscopic data presented above were obtained through standardized experimental
procedures.

Synthesis of 2-(4-Methylbenzylidene)malononitrile

A common method for the synthesis of 2-(4-Methylbenzylidene)malononitrile is the
Knoevenagel condensation.[4] In a typical procedure, 4-methylbenzaldehyde and malononitrile
are reacted in a suitable solvent, such as ethanol, in the presence of a basic catalyst like
piperidine or an acidic catalyst like phosphorus pentoxide.[4][5] The reaction mixture is stirred,
often with heating, until the reaction is complete, as monitored by thin-layer chromatography
(TLC).[5][6] The product is then isolated by pouring the reaction mixture into crushed ice,
followed by filtration, washing, and recrystallization from a solvent like ethanol to yield the pure
crystalline product.[5]

Spectroscopic Characterization

 NMR Spectroscopy: *H and 3C NMR spectra were recorded on spectrometers operating at
frequencies such as 300 MHz, 400 MHz, or 500 MHz for proton NMR and corresponding
frequencies for carbon NMR.[1][2][3][4] Deuterated solvents such as dimethyl sulfoxide
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(DMSO-de) or chloroform (CDCls) were used to dissolve the sample.[1][2] Chemical shifts
are reported in parts per million (ppm) relative to a standard internal reference.

o FT-IR Spectroscopy: FT-IR spectra were obtained using a spectrometer, typically with the
sample prepared as a potassium bromide (KBr) pellet or analyzed using an attenuated total
reflectance (ATR) accessory.[3][4] The spectra were recorded in the range of 4000-400 cm~1.

[4]

Workflow and Data Analysis

The following diagram illustrates the general workflow from synthesis to spectroscopic analysis
and data interpretation for 2-(4-Methylbenzylidene)malononitrile.
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Caption: Workflow for the synthesis and spectroscopic characterization of 2-(4-
Methylbenzylidene)malononitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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4-methylbenzylidene-malononitrile-h-nmr-c-nmr-ft-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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